

Technical Support Center: BMS-582949 Hydrochloride

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Compound of Interest		
Compound Name:	BMS-582949 hydrochloride	
Cat. No.:	B1667224	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **BMS-582949 hydrochloride**, a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental data to address common issues and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BMS-582949 hydrochloride**?

A1: The primary target of BMS-582949 is the p38 α MAP kinase.[1][2][3][4] It exhibits high potency with an IC50 of 13 nM in enzymatic assays.[1][2][3][4] In cellular assays, it inhibits the release of TNF α from human peripheral blood mononuclear cells (hPBMCs) with an IC50 of 50 nM.[1][3][4]

Q2: How selective is BMS-582949?

A2: BMS-582949 is a highly selective inhibitor of p38α. It demonstrates over 2000-fold selectivity for p38α when compared to a diverse panel of 57 other kinases, which includes serine/threonine kinases, nonreceptor tyrosine kinases, and receptor tyrosine kinases. Notably, it shows 450-fold selectivity over Jnk2 and 190-fold selectivity over Raf.







Q3: What are the known off-target effects of BMS-582949?

A3: Based on available data, BMS-582949 has a well-defined off-target profile. Its most notable off-target interaction is weak inhibition of the cytochrome P450 enzyme CYP3A4, with a reported IC50 value in the range of 18 to 40 μ M. It shows minimal activity against a large panel of other kinases at concentrations where it potently inhibits p38 α .

Q4: What are the common adverse events observed in clinical trials?

A4: In clinical studies with rheumatoid arthritis patients, BMS-582949 was generally well-tolerated. The most frequently reported adverse events were mild to moderate and included dizziness (15%), mild upper respiratory infections (4%), and moderate skin rash (4%).

Q5: I am not observing the expected anti-inflammatory effect in my atherosclerosis model. Why might this be?

A5: A clinical trial investigating the effect of BMS-582949 on arterial inflammation in patients with stable atherosclerosis found that 12 weeks of treatment did not lead to a significant reduction in arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels compared to a placebo. This suggests that in certain complex diseases like atherosclerosis, selective inhibition of p38 α alone may not be sufficient to produce a significant anti-inflammatory response.

Q6: Are there any known effects of BMS-582949 on bone cells?

A6: Yes, BMS-582949 has been shown to impact osteoclast differentiation. It represses RANKL-induced osteoclastogenesis in a dose-dependent manner. Mechanistically, it attenuates the RANKL-mediated signaling through the MAPK and AKT pathways, without affecting the NF-kB signaling pathway.

Troubleshooting Guide



Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype not consistent with p38α inhibition.	Off-target kinase activity.	Although highly selective, at high concentrations, BMS-582949 could potentially inhibit other kinases. Review the kinase selectivity data provided below to identify potential off-targets. Consider if the observed phenotype aligns with the known function of any weakly inhibited kinases. It is recommended to use the lowest effective concentration of BMS-582949 to minimize off-target effects.
Variability in experimental results, particularly in drug metabolism studies.	Inhibition of CYP3A4.	BMS-582949 is a weak inhibitor of CYP3A4. If your experimental system involves other compounds that are substrates of CYP3A4, coadministration of BMS-582949 could alter their metabolism, leading to inconsistent results. It is advisable to either avoid co-administration with known CYP3A4 substrates or to carefully characterize the metabolic profile of all compounds in your system.
Lack of expected efficacy in reducing inflammatory markers in certain disease models.	Disease-specific signaling pathways.	As observed in the atherosclerosis clinical trial, the inflammatory cascade in some diseases may not be solely dependent on the p38α pathway. Consider investigating the role of other



		parallel or compensatory inflammatory signaling pathways in your specific model.
Observed effects on bone cell differentiation or function.	On-target effect on RANKL signaling.	The inhibitory effect of BMS-582949 on osteoclast differentiation is a known ontarget consequence of p38¢ inhibition within the RANKL signaling cascade. This should be considered when interpreting data from experiments involving bone homeostasis.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of BMS-582949

Target	Assay Type	IC50	Selectivity vs. p38α
ρ38α ΜΑΡΚ	Enzymatic	13 nM	-
TNFα release	hPBMC	50 nM	-
Jnk2	Kinase Panel	-	450-fold
Raf	Kinase Panel	-	190-fold
Other 57 kinases	Kinase Panel	-	>2000-fold

Table 2: Cytochrome P450 Inhibition Profile of BMS-582949

CYP Isoform	Inhibition	IC50
CYP3A4	Weak	18 - 40 μΜ

Table 3: Reported Clinical Adverse Events (Rheumatoid Arthritis)



Adverse Event	Incidence	Severity
Dizziness	15%	Mild to Moderate
Upper Respiratory Infection	4%	Mild
Skin Rash	4%	Moderate

Experimental Protocols

p38α MAP Kinase Enzymatic Assay:

The enzymatic activity of p38α is determined using a standard kinase assay format. The reaction typically contains recombinant human p38α enzyme, a specific peptide substrate (e.g., derived from ATF2), and ATP. The inhibitor, BMS-582949, is added at various concentrations. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreenTM), or luminescence-based assays (e.g., Kinase-Glo®). The IC50 value is then calculated from the dose-response curve.

Cellular TNFα Release Assay:

Human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood using density gradient centrifugation. The cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNFα. BMS-582949 is added to the cell culture at a range of concentrations prior to or concurrently with LPS stimulation. After a specified incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of TNFα in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The IC50 value is determined by plotting the percentage of TNFα inhibition against the concentration of BMS-582949.

Cytochrome P450 (CYP) Inhibition Assay:

The inhibitory potential of BMS-582949 on CYP isoforms is assessed using human liver microsomes. A specific substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4)



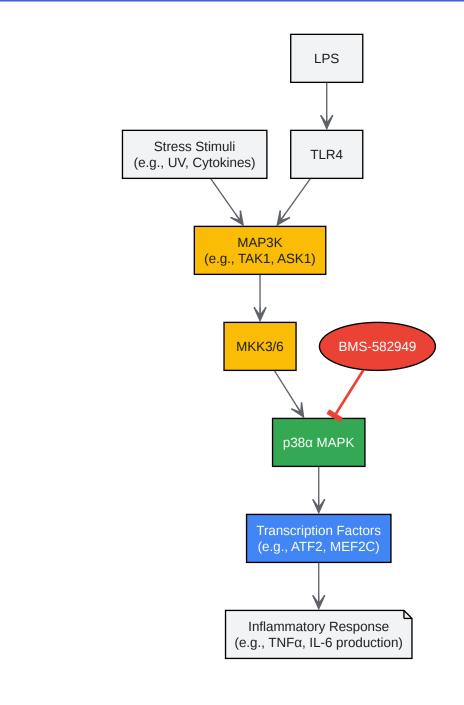


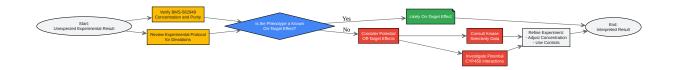


is incubated with human liver microsomes in the presence of NADPH to initiate the metabolic reaction. BMS-582949 is included in the incubation at various concentrations. The reaction is allowed to proceed for a set time and is then terminated. The amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of BMS-582949 to that of a vehicle control. The IC50 value is then determined from the resulting dose-response curve.

Visualizations







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